beta-Hydroxyleucine
Description
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426396 | |
| Record name | beta-Hydroxyleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-70-6 | |
| Record name | (3S)-3-Hydroxy-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body.
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other amino acids, by binding to specific receptors or enzymes and modulating their activity.
Biochemical Pathways
Similar compounds have been found to be involved in various metabolic processes, including the synthesis of other amino acids and the production of energy.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine.
Biochemical Analysis
Biochemical Properties
Beta-Hydroxyleucine plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase AKT phosphorylation during fasting conditions. AKT is a key protein in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. This suggests that this compound may play a role in regulating cell growth and survival under certain conditions.
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to attenuate the increase in atrogenes expression levels during fasting, suggesting a protective role against muscle degradation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a derivative of leucine, an essential amino acid, and is likely involved in the metabolism of leucine
Biological Activity
Beta-hydroxyleucine (β-HL) is a non-standard amino acid that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article provides an overview of the biological activity of β-hydroxyleucine, highlighting its synthesis, enzymatic pathways, and implications for health and disease.
1. Synthesis of this compound
This compound can be synthesized through various enzymatic methods. One notable approach involves the use of the enzyme ObiH, which catalyzes the selective synthesis of β-hydroxy-α-amino acids from aldehydes. In a study, β-hydroxyleucine was produced in a yield of 42% using isobutyraldehyde as a substrate in a whole-cell biocatalysis system . This method demonstrates the potential for scalable production of β-hydroxyleucine using biocatalysts.
2.1 Pharmacological Properties
This compound exhibits several pharmacological properties that can influence metabolic processes:
- Anti-inflammatory Effects : Research indicates that β-HL may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation .
- Muscle Growth and Repair : As a derivative of leucine, β-HL is implicated in muscle protein synthesis. It may enhance muscle recovery and growth by acting on mTOR signaling pathways .
2.2 Absorption and Bioavailability
Studies on the absorption characteristics of β-hydroxyleucine reveal that it has favorable properties for human intestinal absorption (probability: 0.942). However, it does not cross the blood-brain barrier effectively (probability: -0.6588), which may limit its central nervous system effects .
3.1 Enzymatic Synthesis and Yield
A study highlighted the enzymatic synthesis of β-hydroxyleucine via a newly discovered hydroxylase from Sulfobacillus thermotolerans. This enzyme demonstrated regioselective hydroxylation capabilities, achieving a significant yield of β-hydroxy-α-amino acids, including β-hydroxyleucine . The production process was optimized to achieve high concentrations suitable for industrial applications.
3.2 Clinical Implications
The potential therapeutic applications of β-hydroxyleucine are being explored in various clinical settings:
- Metabolic Disorders : Given its role in protein synthesis, β-HL may be beneficial in managing conditions associated with muscle wasting or metabolic dysregulation.
- Cancer Research : Some studies suggest that compounds similar to β-HL exhibit anti-cancer properties, warranting further investigation into their mechanisms and efficacy against tumor growth .
4. Comparative Biological Activity Table
Scientific Research Applications
Pharmaceutical Development
Beta-hydroxyleucine is recognized for its potential in drug formulation and development. As a β-hydroxy-α-amino acid, it plays a crucial role in the structural diversification of pharmaceuticals.
- Enzymatic Synthesis : Recent studies have highlighted the enzymatic synthesis of β-hydroxy-α-amino acids as a sustainable approach to pharmaceutical production. For instance, researchers developed a bioproduction method utilizing the enzyme AEP14369 from Sulfobacillus thermotolerans, which catalyzes the hydroxylation of amino acids like l-His and l-Gln . This method not only enhances yield but also promotes environmentally friendly practices in pharmaceutical manufacturing.
- Case Study : A notable study reported the synthesis of l-threo-β-hydroxy-leucine with yields exceeding 20 g/L through whole-cell bioconversion using recombinant Escherichia coli cells. Such advancements indicate that β-hydroxy-α-amino acids can significantly contribute to pharmaceutical formulations targeting various bioactivities .
Nutritional Supplementation
This compound is also explored in the context of nutritional supplementation, particularly for enhancing muscle health and recovery.
- Muscle Protein Synthesis : Studies indicate that β-hydroxy-β-methylbutyrate (HMB), a metabolite of leucine, positively influences muscle protein synthesis (MPS) and reduces muscle protein breakdown. HMB supplementation has been shown to enhance lean body mass and strength, especially following exercise .
- Clinical Trials : A clinical trial demonstrated that HMB could mitigate muscle loss in patients undergoing surgery or suffering from chronic diseases. Participants receiving HMB showed improved recovery metrics compared to control groups, emphasizing its role in clinical nutrition .
Biocatalytic Applications
The versatility of this compound extends to biocatalysis, where it serves as a valuable building block for synthesizing complex molecules.
- Selective Synthesis : Recent advancements have showcased the use of biocatalysts like ObiH for the selective synthesis of β-hydroxy-α-amino acids from various aldehydes. This method allows for high yields and diastereoselectivity, facilitating access to diverse amino acid derivatives essential for chemical biology applications .
- Data Table: Enzymatic Synthesis Yields
| Substrate | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Isobutyraldehyde | β-Hydroxyleucine | 42 | >20:1 |
| Imidazole-4-carboxyaldehyde | β-Hydroxyhistidine | 46 | Not specified |
| Heterocyclic aldehydes | Various β-Hydroxy-AAs | Varied | Moderate |
Research Insights
The ongoing research into this compound continues to uncover its potential applications across various domains:
- Chemical Biology : The ability to generate β-hydroxy-α-amino acids through biocatalytic methods opens new avenues for chemical biology research, allowing for the development of novel therapeutic agents .
- Immune Function Enhancement : HMB has been shown to improve immune function under stress conditions, which could be beneficial in clinical settings where patients are at risk of infection or immune compromise .
Chemical Reactions Analysis
Brønsted Base-Catalyzed Aldol Reaction
A scalable chemical synthesis employs benzophenone-derived glycine imines and aldehydes under Brønsted base (BB) catalysis:
-
Catalyst : Bifunctional thiourea-tertiary amine (10 mol%)
-
Conditions : CH₂Cl₂, −40°C, 24 h
-
Yield : 45–55% with 92–98% syn-selectivity and 85–95% enantiomeric excess (ee) .
-
Limitation : Incompatible with α-branched aldehydes (e.g., cyclohexanecarboxaldehyde) due to steric hindrance .
Metal-Catalyzed Asymmetric Methods
Zinc–ProPhenol complexes enable enantioselective aldol additions:
-
Catalyst : Zn–ProPhenol (5 mol%)
-
Substrates : Glycinate Schiff base + aliphatic aldehydes
Degradation and Retro-Aldol Cleavage
β-Hydroxyleucine undergoes PLP-dependent retro-aldol cleavage under physiological conditions, yielding glycine and isobutyraldehyde (Figure 1B):
-
Enzyme : Serine hydroxymethyltransferase homologs
-
Mechanism : Proton abstraction at the β-hydroxyl group initiates C–C bond cleavage, stabilized by PLP’s electron sink .
-
Reversibility : Product re-entry into the catalytic cycle reduces diastereoselectivity at high conversions (e.g., dr drops from >20:1 to 5:1 at 90% yield) .
Halogenation
β-Hydroxyleucine serves as a precursor to β-chloro-α-amino acids:
-
Reagent : SOCl₂ or PCl₃
-
Conditions : 0°C, anhydrous DCM
Oxidation to α-Keto Acids
-
Reagent : NaIO₄ or RuO₄
-
Conditions : Aqueous buffer, pH 7.0, 25°C
Stability and Diastereomer Interconversion
β-Hydroxyleucine exhibits pH-dependent epimerization:
-
Epimerization Rate : 5% per hour at pH 9.0 (25°C) via keto-enol tautomerization .
-
Stabilization Strategies : Acetylation of the β-hydroxyl group reduces epimerization to <1% under basic conditions .
Key Challenges and Limitations
-
Diastereoselectivity Control : High dr (>20:1) requires low conversions (<50%) in enzymatic synthesis .
-
Substrate Scope : Bulky aldehydes (e.g., dodecanal) show <5% conversion due to active-site constraints .
-
Scalability : Chemical methods (e.g., BB catalysis) face solvent-volume limitations at >10 mmol scales .
Comparison with Similar Compounds
Key Structural Analogues
The following table compares beta-hydroxyleucine with structurally related hydroxy amino acids and metabolites:
Functional Distinctions
- Branching vs. Chain Length : this compound and 3-hydroxyisoleucine share identical molecular formulas but differ in methyl group placement, impacting protein interactions. For instance, this compound’s branching may hinder glycosyltransferase accessibility, explaining its glycosylation disruption effects .
- Amino vs. Carboxylic Acid Groups: Unlike hydroxylysine (which participates in collagen stabilization), this compound lacks additional functional groups, limiting its role to substrate analog applications .
- Metabolic Pathways : Beta-hydroxyisovaleric acid, a leucine catabolite, is distinct as a carboxylic acid metabolite rather than a protein component .
This compound in Glycosylation Studies
Incorporating this compound into immunoglobulin light chains results in glycoproteins retaining high-mannose oligosaccharides instead of complex types. This suggests its utility in probing endoplasmic reticulum-to-Golgi trafficking and glycosylation enzyme specificity .
Comparative Metabolic Roles
- Hydroxylysine : Essential for collagen stability, mutations in hydroxylysine synthesis enzymes lead to connective tissue disorders like Ehlers-Danlos syndrome .
Preparation Methods
Enzyme Characterization and Mechanism
AEP14369, a 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans, hydroxylates l-His and l-Gln at the β-position with strict threo-selectivity. The enzyme requires Fe²⁺ and ascorbic acid as cofactors, achieving specific activities of 0.208 μmol·min⁻¹·mg⁻¹ for l-His and 0.262 μmol·min⁻¹·mg⁻¹ for l-Gln.
Whole-Cell Bioconversion at Scale
Recombinant Escherichia coli expressing AEP14369 converts 150 mM l-His to 137 mM (23.4 g/L) l-threo-β-hydroxy-His in 6 hours (91% yield). Similarly, 200 mM l-Gln yields 150 mM (24.3 g/L) l-threo-β-hydroxy-Gln. Substrate degradation limits prolonged reactions, necessitating optimized cell densities (OD₆₀₀ = 30–80) and reaction times.
Table 1: Enzymatic Production Parameters
| Substrate | Concentration (mM) | Product Yield (g/L) | Time (h) |
|---|---|---|---|
| l-His | 150 | 23.4 | 6 |
| l-Gln | 200 | 24.3 | 24 |
Evans Oxazolidinone-Mediated Alkylation
Diastereoselective Alkylation Strategy
Chiral auxiliaries like (R)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one enable high diastereoselectivity in β-hydroxyleucine synthesis. Lithiation with LDA at −78°C followed by iodomethane alkylation achieves a 93:7 diastereomer ratio. Subsequent cleavage of the oxazolidinone moiety via hydrolytic conditions (NaHCO₃, THF/H₂O) furnishes the free amino acid.
Catalytic Asymmetric Hydrogenation
Hydrogenation of α-amino-β-keto esters using chiral Ru catalysts affords anti-selective β-hydroxy amino acids. For example, (2R,3R,4R)-configured derivatives are obtained with >95% ee under 50 bar H₂ pressure in methanol.
Grignard Addition to Serine Derivatives
Stereoselective Nucleophilic Addition
A seminal method involves the addition of isopropylmagnesium chloride to N,N-dibenzyl-O-TBS-serinal, yielding (2S,3S)-β-hydroxyleucine with >95% diastereoselectivity. The tert-butyldimethylsilyl (TBS) group shields the β-hydroxy moiety, preventing epimerization during workup.
Critical Steps :
-
Temperature control : Reactions are conducted at −78°C to minimize side reactions.
-
Protecting group strategy : Sequential removal of TBS and benzyl groups via hydrogenolysis ensures high purity.
Solid-Phase Peptide Synthesis (SPPS) Context
Incorporation into Cyclic Peptides
β-Hydroxyleucine is synthesized in situ during SPPS of laxaphycin analogues. Fmoc-protected hydroxyleucine building blocks are coupled using HBTU/HOBt activation, achieving >98% coupling efficiency. Post-synthetic Marfey’s analysis confirms (2R,3S) configurations, rectifying earlier stereochemical misassignments .
Q & A
Q. What are the current challenges in accurately quantifying beta-Hydroxyleucine in biological samples, and what methodological approaches address these limitations?
this compound’s structural similarity to other branched-chain amino acids complicates its isolation. Researchers should employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification, supplemented by isotopic labeling to track metabolic incorporation. Calibration curves using synthetic standards are critical, as endogenous levels may vary by tissue type. Validation via spike-recovery experiments ensures accuracy .
Q. How can researchers optimize the synthesis of this compound for high yield and purity, and what analytical techniques validate these parameters?
Solid-phase peptide synthesis (SPPS) or microbial fermentation are common methods. For SPPS, optimizing protecting groups (e.g., tert-butoxycarbonyl for the hydroxyl group) minimizes side reactions. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and reverse-phase HPLC for enantiomeric resolution. Yield improvements require iterative adjustments to reaction temperature and solvent polarity .
Q. What biological roles of this compound have been characterized, and what in vitro assays are used to study its activity?
this compound is implicated in collagen stabilization and microbial secondary metabolism. Assays include:
- Enzyme inhibition studies : Measure IC₅₀ values against hydroxylases using fluorometric substrates.
- Cell viability assays : Test proliferation effects in fibroblast cultures with/without hydroxylase inhibitors.
- Isotope tracing : Track incorporation into proteins via radiolabeled (³H/¹⁴C) this compound .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound across different studies?
Contradictions often arise from variability in cell models or unaccounted post-translational modifications. Researchers should:
Q. What advanced analytical techniques are critical for elucidating the stereochemical configuration of this compound, and how do they overcome traditional limitations?
Chiral resolution remains challenging due to the hydroxyl group’s stereospecificity. Methods include:
Q. How can researchers design experiments to investigate this compound’s role in metabolic pathways with minimal confounding variables?
Use stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled glucose to trace carbon flux. Pair this with gene co-expression networks to identify pathway hubs. Control for dietary intake in animal models via synthetic diets and monitor microbiome contributions via 16S rRNA sequencing .
Q. What statistical frameworks are most robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Mixed-effects models : Account for intra-cell variability.
- Bayesian hierarchical modeling : Integrates prior data on hydroxylase kinetics.
- Bootstrapping : Validates significance in small-sample studies .
Methodological Guidelines
- Reproducibility : Document synthesis protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw NMR spectra in supplementary materials .
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypothesis validity and experimental design .
- Literature Gaps : Use tools like PICOS (Population, Intervention, Comparison, Outcomes, Study design) to structure systematic reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
